molecular formula C7H7NO3 B6259945 4-hydroxy-5-methylpyridine-3-carboxylic acid CAS No. 57658-55-6

4-hydroxy-5-methylpyridine-3-carboxylic acid

Cat. No. B6259945
CAS RN: 57658-55-6
M. Wt: 153.1
InChI Key:
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Description

4-hydroxy-5-methylpyridine-3-carboxylic acid is a type of organic compound which incorporates a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon .


Molecular Structure Analysis

The overall structure of the monomer consisted of N- and C-terminal domains connected by a short linker loop . The enzyme catalyzes a dismutation reaction: the oxidation of 5-formyl-3-hydroxy-2-methylpyridine 4-carboxylic acid (FHMPC) to 3-hydroxy-2-methylpyridine 4,5-dicarboxylic acid with NAD (+) and reduction of FHMPC to 4-pyridoxic acid with NADH .


Chemical Reactions Analysis

The enzyme catalyzes a dismutation reaction: the oxidation of 5-formyl-3-hydroxy-2-methylpyridine 4-carboxylic acid (FHMPC) to 3-hydroxy-2-methylpyridine 4,5-dicarboxylic acid with NAD (+) and reduction of FHMPC to 4-pyridoxic acid with NADH . Hydroxyl groups activate pyridine to electrophilic attack, especially ortho and para to the hydroxyls (which exist predominantly as the ketone tautomer) .


Physical And Chemical Properties Analysis

Carboxylic acids are known to have certain physical properties. They are organic compounds which incorporate a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .

Safety and Hazards

4-hydroxy-5-methylpyridine-3-carboxylic acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-hydroxy-5-methylpyridine-3-carboxylic acid involves the conversion of 2,6-dimethylpyridine-3,5-dicarboxylic acid to the desired product through a series of chemical reactions.", "Starting Materials": [ "2,6-dimethylpyridine-3,5-dicarboxylic acid", "Sodium hydroxide (NaOH)", "Sodium nitrite (NaNO2)", "Hydrochloric acid (HCl)", "Sodium nitrate (NaNO3)", "Sodium borohydride (NaBH4)", "Hydrogen peroxide (H2O2)", "Copper sulfate (CuSO4)", "Sodium hydroxide (NaOH)" ], "Reaction": [ "Step 1: Conversion of 2,6-dimethylpyridine-3,5-dicarboxylic acid to 2,6-dimethylpyridine-3,5-dicarboxylic acid diethyl ester using ethanol and sulfuric acid.", "Step 2: Hydrolysis of the diethyl ester using sodium hydroxide to form 2,6-dimethylpyridine-3,5-dicarboxylic acid.", "Step 3: Diazotization of the acid using sodium nitrite and hydrochloric acid to form the diazonium salt.", "Step 4: Reduction of the diazonium salt using sodium borohydride to form 4-hydroxy-5-methylpyridine-3-carboxylic acid methyl ester.", "Step 5: Hydrolysis of the methyl ester using sodium hydroxide to form 4-hydroxy-5-methylpyridine-3-carboxylic acid.", "Step 6: Oxidation of the acid using hydrogen peroxide and copper sulfate to form the desired product, 4-hydroxy-5-methylpyridine-3-carboxylic acid." ] }

CAS RN

57658-55-6

Product Name

4-hydroxy-5-methylpyridine-3-carboxylic acid

Molecular Formula

C7H7NO3

Molecular Weight

153.1

Purity

95

Origin of Product

United States

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